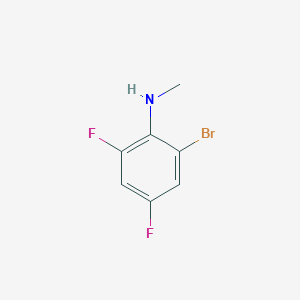

2-Bromo-4,6-difluoro-N-methylaniline

Description

Significance of Halogenated Aromatic Amines as Versatile Synthetic Intermediates in Organic Chemistry

Halogenated aromatic amines are highly valued as synthetic intermediates due to the unique reactivity conferred by the halogen substituents. nih.gov These halogen atoms, particularly bromine and chlorine, serve as effective leaving groups or reactive sites for various transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This reactivity allows for the construction of complex carbon-carbon and carbon-heteroatom bonds, which is a critical step in the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comechemi.com

The presence of a halogen on the aniline (B41778) ring can significantly alter the electronic properties of the molecule, influencing its reactivity and the regioselectivity of subsequent reactions. nih.gov For instance, halogenation is a key step in the synthesis of many pharmaceutical agents, including antibacterial and anticancer drugs. numberanalytics.com The ability to introduce different halogens at specific positions on the aromatic ring provides chemists with a powerful tool to fine-tune the steric and electronic profile of a molecule, which is essential for designing compounds with desired properties. chemimpex.com

Role of Polyhalogenated Anilines in Contemporary Chemical Research and Development

Polyhalogenated anilines, which contain multiple halogen atoms, offer additional layers of complexity and synthetic utility. The presence of more than one halogen allows for sequential and site-selective reactions, enabling the construction of highly functionalized molecules that would be difficult to synthesize using other methods. chemimpex.com These compounds are particularly important in drug discovery and medicinal chemistry. cresset-group.comacs.org

The introduction of multiple halogen atoms, especially fluorine, can enhance the metabolic stability and bioavailability of drug candidates by blocking sites susceptible to metabolic oxidation. chemimpex.com This modification can also increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes. numberanalytics.com Consequently, polyhalogenated anilines are frequently used as building blocks for developing new therapeutic agents. chemimpex.com They are also utilized in the creation of specialty chemicals, dyes, and polymers where precise control over molecular properties is required. echemi.com

Specific Research Focus on 2-Bromo-4,6-difluoro-N-methylaniline within the Context of Highly Functionalized Aromatic Systems

This compound is a highly functionalized aromatic compound featuring a bromine atom, two fluorine atoms, and an N-methyl group attached to the aniline core. This specific arrangement of substituents makes it a compound of significant interest for advanced organic synthesis. The molecular formula for this compound is C₇H₆BrF₂N.

The unique structure of this compound provides multiple reactive sites. The bromine atom at the 2-position can be readily substituted through nucleophilic substitution or participate in cross-coupling reactions. The fluorine atoms at the 4- and 6-positions influence the reactivity of the aromatic ring and can enhance the stability of the final products. The N-methyl group alters the basicity and nucleophilicity of the nitrogen atom compared to a primary aniline, which can affect its reactivity in various chemical transformations. fiveable.me This distinct combination of functional groups makes it a valuable precursor for creating complex, poly-functionalized molecules in medicinal chemistry and materials science.

Overview of Key Academic Research Domains Applicable to this compound

The structural features of this compound make it a versatile building block with potential applications across several key research domains:

Medicinal Chemistry : Anilines and their derivatives are foundational structures in many pharmaceutical compounds. umich.edu The halogenated nature of this specific molecule makes it a prime candidate for the synthesis of novel therapeutic agents. The fluorine atoms can improve metabolic stability, a desirable trait in drug design, while the bromine atom provides a convenient handle for synthetic elaboration to explore structure-activity relationships. chemimpex.comcresset-group.com

Agrochemical Synthesis : Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the use of halogenated aromatic intermediates. echemi.com The unique substitution pattern of this compound could be leveraged to create new agrochemicals with enhanced efficacy or novel modes of action.

Materials Science : Functionalized anilines are precursors to polymers, dyes, and other advanced materials. echemi.com The specific electronic properties imparted by the bromine and fluorine atoms could be exploited in the synthesis of materials for electronics or photonics applications.

Chemical Compound Data

Below are the key identifiers and properties for the compound this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 876061-36-8 |

| Molecular Formula | C₇H₆BrF₂N |

| Molecular Weight | 222.03 g/mol |

| Canonical SMILES | CNc1c(Br)cc(F)cc1F |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-difluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGICNYNMGRCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 4,6 Difluoro N Methylaniline Derivatives

Mechanistic Insights into Electrophilic Aromatic Substitution on Halogenated N-Methylanilines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism proceeds through a two-step process: initial attack by the aromatic ring's π-electron system on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comtotal-synthesis.com

For a substituted benzene (B151609) ring like 2-Bromo-4,6-difluoro-N-methylaniline, the existing substituents profoundly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).

Halogen substituents exhibit a dual electronic effect on the aromatic ring. pressbooks.pub They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack by reducing its electron density. libretexts.org Simultaneously, they are weakly electron-donating through the resonance effect (+R) because their lone pairs of electrons can be delocalized into the aromatic π-system. pressbooks.pub

Positional Selectivity: Despite being deactivators, halogens are ortho, para-directors. This is because the resonance donation, while weak, preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. pressbooks.pub In the context of this compound, the N-methylamino group is the most powerful directing group. However, considering the halogens' influence, the bromine at C2 directs incoming electrophiles to C3 (meta) and C5 (para), while the fluorines at C4 and C6 direct to the adjacent C3 and C5 positions (ortho). Therefore, the directing effects of the halogens converge with that of the primary directing group, favoring substitution at the unsubstituted C3 and C5 positions.

The N-methylamino group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. mdpi.com

Electronic Effects: The primary electronic influence of the N-methylamino group is its strong electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons is delocalized into the aromatic ring. mdpi.com This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. The methyl group also contributes a weak electron-donating inductive effect (+I), making the N-methylamino group a slightly stronger activator than a primary amino group (-NH₂). mdpi.com

Steric Effects: The presence of substituents at the ortho positions (C2-Br and C6-F) creates significant steric hindrance around the N-methylamino group. This steric crowding can force the N-methylamino group to twist out of the plane of the aromatic ring. researchgate.net Such a conformational change, known as steric inhibition of resonance, reduces the overlap between the nitrogen's p-orbital and the ring's π-system, thereby diminishing its activating and directing influence. researchgate.net Furthermore, the bulk of the ortho-substituents and the N-methylamino group itself can sterically hinder the approach of an electrophile to the adjacent C3 and C5 positions, potentially favoring substitution at the less hindered C5 position over the C3 position, which is flanked by both the bromo and N-methylamino groups. youtube.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NHCH₃ | C1 | Weakly Donating (+I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |

| -Br | C2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -F | C4 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -F | C6 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub This pathway is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com

The this compound scaffold is not inherently optimized for SNAr reactions due to the presence of the strongly electron-donating N-methylamino group, which destabilizes the negatively charged intermediate. However, the inductive electron-withdrawing nature of the three halogen atoms provides some activation, making substitution possible under certain conditions with strong nucleophiles.

In SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. nih.gov This trend is the reverse of that seen in SN1 and SN2 reactions and is often referred to as the "element effect." The rate-determining step in SNAr is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com Fluorine's superior ability to activate the ring for attack is due to its high electronegativity, which makes the carbon atom it is bonded to highly electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com Consequently, for this compound, nucleophilic attack is expected to occur preferentially at the fluoro-substituted positions (C4 and C6).

While fluorine is the more facile leaving group in SNAr reactions, substitution at the bromine-bearing C2 position remains a possibility. The competition between the displacement of fluoride (B91410) and bromide ions depends on the specific reaction conditions and the nature of the nucleophile.

In some gas-phase studies involving polyfluorobromobenzenes, an alternative pathway known as a halophilic (SN2 at bromine) attack has been observed, where a nucleophile attacks the bromine atom directly, leading to dehalogenation. researchgate.netnih.gov While less common in solution chemistry for this class of compounds, it represents a potential competitive reaction pathway. However, under typical SNAr conditions in solution, the substitution will be predominantly dictated by the electrophilicity of the carbon centers, favoring attack at the C-F bonds.

| Reaction Type | Governing Factor | Reactivity Order | Preferred Site on Target Molecule |

|---|---|---|---|

| SNAr (Addition-Elimination) | Electronegativity (activates carbon for attack) | F > Cl > Br > I | C4, C6 |

| Cross-Coupling (Oxidative Addition) | C-X Bond Strength | I > Br > Cl >> F | C2 |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo-Substituent

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are exceptionally powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The selectivity of these reactions on polyhalogenated aromatic compounds is primarily determined by the relative reactivity of the carbon-halogen (C-X) bonds in the initial oxidative addition step. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), and the ease of oxidative addition follows the reverse order: C-I > C-Br > C-Cl >> C-F. nih.gov The carbon-fluorine bond is exceptionally strong and generally unreactive under standard palladium-catalyzed coupling conditions that readily cleave carbon-bromine bonds.

For this compound, this difference in reactivity allows for highly selective functionalization. Palladium catalysts will selectively undergo oxidative addition into the weaker C-Br bond at the C2 position, leaving the robust C-F bonds at the C4 and C6 positions intact. nih.gov This chemoselectivity makes the bromo-substituent a versatile synthetic handle for introducing a wide variety of new functional groups (e.g., aryl, alkyl, amino groups) onto the aniline (B41778) scaffold, while preserving the fluorine atoms for potential subsequent transformations under different reaction conditions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming aryl-aryl bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For derivatives of this compound, the carbon-bromine bond serves as the reactive site for this transformation. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (or its ester derivative) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The presence of ortho-substituents, such as the N-methylamino group and a fluorine atom in the target molecule, can influence the reaction's efficiency. However, studies on similarly structured ortho-substituted bromoanilines have shown that these couplings can proceed in good to excellent yields. nih.gov The choice of catalyst, ligand, and base is crucial for overcoming potential steric hindrance and achieving high yields. For instance, catalyst systems like Pd(PPh₃)₄ or more advanced catalysts such as CataXCium A Pd G3 have been found to be effective for challenging Suzuki-Miyaura couplings. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| Ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Not specified | Not specified | Good to Excellent |

| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | High |

This table presents generalized conditions and outcomes from related literature to illustrate the applicability of the Suzuki-Miyaura reaction. nih.govmdpi.comnih.govnih.gov

Heck and Sonogashira Coupling Reactions

The bromine atom in this compound derivatives also enables participation in other significant palladium-catalyzed reactions, such as the Heck and Sonogashira couplings. organic-chemistry.org

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction typically proceeds under basic conditions with a palladium catalyst. The steric and electronic properties of the aniline derivative would influence the regioselectivity and efficiency of the coupling.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid side reactions like alkyne dimerization. organic-chemistry.org The reaction is known for its mild conditions and is generally tolerant of various functional groups, including amines. organic-chemistry.orgsoton.ac.uk

Research on various brominated aromatic and heteroaromatic compounds demonstrates the versatility of this reaction. For instance, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes like phenylacetylene (B144264) and trimethylsilylethyne using a PdCl₂(PPh₃)₂/CuI catalyst system in triethylamine (B128534) and toluene. nih.govresearchgate.net

Table 2: Typical Catalyst Systems for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Substrates | Base | Key Features |

|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Aryl/heteroaryl bromides and terminal alkynes | Et₃N (Triethylamine) | Classic and widely used system. nih.govresearchgate.net |

| Pd(PPh₃)₄ / CuI | Bromofluorocyanopyridines and terminal alkynes | Et₃N (Triethylamine) | Effective for functionalized heterocyclic systems. soton.ac.uk |

Other Palladium-Catalyzed Amination and Functionalization Reactions

Beyond C-C bond formation, the C-Br bond in this compound is a handle for palladium-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. This would transform the starting aniline derivative into a more complex diamine structure.

The success of these reactions often depends on the selection of a suitable palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. The reaction conditions, including the choice of base and solvent, must be carefully optimized. The existing N-methylamino group on the substrate could potentially coordinate with the palladium catalyst, but appropriate ligand selection can mitigate this interference. Such reactions have been successfully applied to synthesize complex porphyrin structures by aminating meso-(bromophenyl)porphyrins. researchgate.net

Reactivity of the N-Methylamino Moiety in Functional Group Interconversions

The N-methylamino group is a secondary amine, which imparts a distinct reactivity profile compared to primary anilines. It can act as a nucleophile and is subject to various functional group transformations.

Amidation and Imine Formation from the Amine Functionality

The secondary amine of the N-methylamino group can readily undergo acylation to form amides. This reaction typically involves treating the aniline derivative with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. The resulting N-aryl-N-methyl amide is a stable functional group found in many biologically active molecules.

While primary amines react with aldehydes and ketones to form imines, secondary amines like the N-methylamino group react to form enamines if there is an alpha-proton on the carbonyl compound. If reacting with a species that cannot form an enamine, an iminium ion could be generated as an intermediate. The N-H proton of the secondary amine is essential for these transformations.

Formation of Azo Compounds and Related Derivatives

The formation of azo compounds typically begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. researchgate.netnih.gov This salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or another aniline, to form the characteristic -N=N- azo linkage. jmchemsci.comjmchemsci.com

In the case of a secondary amine like this compound, treatment with nitrous acid leads to the formation of an N-nitrosoamine derivative (Ar-N(CH₃)-N=O) rather than a diazonium salt. These N-nitroso compounds are stable entities themselves but can undergo further reactions, such as the Fischer-Hepp rearrangement under acidic conditions, to introduce a nitroso group onto the aromatic ring, typically at the para position. The synthesis of azo dyes from secondary amines is therefore not as direct as from primary amines and requires alternative synthetic routes. nih.govechemi.com

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Bromo-4,6-difluoro-N-methylaniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For this compound, three main signals are expected: the N-methyl protons, the N-H proton, and the aromatic protons.

N-Methyl Protons (-CH₃): This group is expected to produce a singlet or a doublet (due to coupling with the N-H proton) in the upfield region, typically around δ 2.8-3.0 ppm. The chemical shift is influenced by the electron-withdrawing nature of the aniline (B41778) ring.

N-H Proton: The amine proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is generally found in the δ 3.5-4.5 ppm range.

Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are in different chemical environments.

H-3: This proton is flanked by the bromine and fluorine atoms. It is expected to appear as a triplet or a doublet of doublets due to coupling with the adjacent H-5 proton and the fluorine at C-4.

H-5: This proton is situated between two fluorine atoms and is expected to appear as a triplet or doublet of doublets due to coupling with the H-3 proton and the fluorine atoms at C-4 and C-6.

The coupling constants (J-values) between the protons and fluorine atoms (JHF) are crucial for definitive assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.9 | d | J(H,H) ≈ 5 Hz |

| N-H | ~4.0 | q | J(H,H) ≈ 5 Hz |

| H-3 | ~7.2 | t or dd | J(H,H), J(H,F) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically distinct carbon atom produces a separate signal. The spectrum for this compound is expected to show seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts are significantly influenced by the attached substituents (Br, F, and NHCH₃). Carbons directly bonded to fluorine will exhibit large one-bond coupling (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~31 |

| C-1 | ~135 |

| C-2 | ~110 |

| C-3 | ~125 |

| C-4 | ~155 (d, ¹JCF ≈ 240 Hz) |

| C-5 | ~115 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org Since the two fluorine atoms in this compound are in non-equivalent positions (C-4 and C-6), they are expected to produce two distinct signals. wikipedia.org These signals will likely appear as complex multiplets due to coupling with each other (JFF) and with nearby aromatic protons (JHF). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the substitution pattern of fluorinated compounds. wikipedia.org

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu A COSY spectrum of this molecule would show a cross-peak connecting the signals of the H-3 and H-5 aromatic protons, confirming their adjacent relationship. A correlation between the N-H proton and the N-methyl protons would also be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, revealing one-bond C-H correlations. youtube.com It would show cross-peaks connecting the H-3 signal to the C-3 signal, the H-5 signal to the C-5 signal, and the N-methyl protons to the methyl carbon signal. emerypharma.com This is crucial for assigning the carbons that have attached protons. emerypharma.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The IR and Raman spectra of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

N-H Stretching: As a secondary amine, a single, relatively sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration is typically observed in the 1500-1600 cm⁻¹ range.

C-F Stretching: Carbon-fluorine bonds produce very strong and characteristic absorption bands. Strong signals in the 1100-1300 cm⁻¹ region are indicative of C-F stretching vibrations.

C-Br Stretching: The carbon-bromine stretching vibration occurs at a much lower frequency, typically appearing in the 515-690 cm⁻¹ region of the spectrum. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | C-H (Aromatic) | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₄BrF₂N), HRMS provides an exact mass measurement, allowing for unambiguous formula confirmation. The calculated monoisotopic mass is 206.94952 Da. nih.gov

Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which offers valuable structural information. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). ulethbridge.ca This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by two mass units. youtube.com The mass spectrum for 2-Bromo-4,6-difluoroaniline (B1266213) available in the NIST database clearly shows this characteristic pattern with prominent peaks at m/z 207 and 209. nist.gov

The fragmentation of aromatic amines often involves cleavages related to the functional groups. Common fragmentation pathways for this compound could include:

Loss of a methyl group (-CH₃): Cleavage of the N-CH₃ bond would result in a fragment ion.

Loss of bromine radical (·Br): Cleavage of the C-Br bond. The large mass of bromine means its loss would result in a significant mass difference between fragments. ulethbridge.ca

Loss of HF: Elimination of hydrogen fluoride (B91410) is a common fragmentation pathway for fluorinated aromatic compounds.

Ring Fragmentation: The stable aromatic ring can also fragment, although this often requires higher energy. whitman.edu

| m/z Value | Proposed Fragment | Comments |

|---|---|---|

| 207/209 | [C₇H₇BrF₂N]⁺ | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 192/194 | [M - CH₃]⁺ | Loss of a methyl group from the N-methylamino functionality. |

| 128 | [M - Br]⁺ | Loss of the bromine radical from the molecular ion. |

| 113 | [M - Br - CH₃]⁺ | Sequential loss of bromine and a methyl group. |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govacs.org This technique would provide unequivocal proof of the molecular structure of this compound, yielding precise bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, studies on related halogenated anilines provide insight into the expected solid-state interactions. nih.govresearchgate.net The crystal packing of such molecules is governed by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. acs.org

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,6 Difluoro N Methylaniline

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. tci-thaijo.org Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), which has been shown to provide reliable results for related aniline (B41778) compounds. nih.gov These studies encompass the optimization of the molecule's geometry, calculation of its vibrational frequencies, and analysis of its molecular orbitals and electrostatic potential.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. This process yields the equilibrium bond lengths, bond angles, and dihedral (torsional) angles. For 2-Bromo-4,6-difluoro-N-methylaniline, this would involve finding the most stable orientation of the N-methylamino group relative to the substituted benzene (B151609) ring. The resulting optimized structure corresponds to a global minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

Illustrative Data Table: Optimized Geometrical Parameters The following data is representative of typical results obtained for similar halogenated aniline derivatives from DFT/B3LYP calculations and does not represent experimentally verified data for this compound.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | C-Br | 1.91 |

| C-F | 1.35 | |

| C-N | 1.40 | |

| N-CH₃ | 1.45 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles (°) | C-C-Br | 121.0 |

| C-C-F | 119.5 | |

| C-C-N | 120.5 | |

| C-N-C | 122.0 | |

| Dihedral Angles (°) | C-C-N-C | 15.0 |

Once the molecular geometry is optimized, theoretical vibrational frequencies can be calculated. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net

Theoretical frequency calculations often overestimate experimental values due to the harmonic approximation used. Therefore, the computed frequencies are typically scaled by an empirical factor to achieve better agreement with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov A detailed assignment of these vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a thorough understanding of the molecule's dynamic behavior.

Illustrative Data Table: Key Vibrational Frequencies (cm⁻¹) The following data is representative of typical results obtained for similar halogenated aniline derivatives and does not represent experimentally verified data for this compound.

| Vibrational Mode | Illustrative Scaled Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3080 | C-H aromatic stretching |

| ν(C-H) methyl | 2950 | C-H methyl asymmetric stretching |

| ν(C=C) | 1610 | C=C aromatic ring stretching |

| δ(N-H) | 1580 | N-H scissoring |

| ν(C-N) | 1310 | C-N stretching |

| ν(C-F) | 1250 | C-F stretching |

| ν(C-Br) | 650 | C-Br stretching |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would also be distributed across the aromatic system.

Illustrative Data Table: FMO Properties The following data is representative of typical results obtained for similar halogenated aniline derivatives and does not represent experimentally verified data for this compound.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the electronegative fluorine atoms and the nitrogen lone pair, indicating these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the N-H and methyl groups, marking them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Visible Spectral Predictions

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method is highly effective for predicting the UV-Visible absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states.

The calculations yield key information such as the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity. nih.gov The nature of the electronic transitions, such as π → π* or n → π*, can be determined by analyzing the molecular orbitals involved. These theoretical predictions are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects and allow for a more direct comparison with experimental spectra.

Quantum Chemical Calculation of Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the reactivity of molecules. By employing methods like Density Functional Theory (DFT), it is possible to determine a range of descriptors that elucidate the electronic structure and susceptibility of a molecule to chemical reactions.

Fukui functions are a key concept in conceptual DFT, utilized to identify the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. Consequently, they indicate the propensity of a site to undergo nucleophilic or electrophilic attack.

For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function, denoted as f⁻, is calculated based on the difference in electron density between the neutral molecule and its cation. A higher value of f⁻ on an atom suggests it is a more favorable site for electrophilic attack. Conversely, for a nucleophilic attack (reaction with an electrophile), the Fukui function f⁺ is determined from the electron density difference between the neutral molecule and its anion. A higher f⁺ value indicates a site more susceptible to nucleophilic attack.

To illustrate the concept, a hypothetical distribution of Fukui functions for this compound is presented in the table below, based on general principles of reactivity for substituted anilines.

| Atom/Region | Probable f⁻ (Electrophilic Attack) | Probable f⁺ (Nucleophilic Attack) |

| N (amino) | High | Low |

| C3 | Moderate | Low |

| C5 | Moderate | Low |

| C1 | Low | Moderate |

| C2 (ipso-Br) | Low | High |

| C4 (ipso-F) | Low | High |

| C6 (ipso-F) | Low | High |

Note: This table is illustrative and based on general chemical principles. Actual values would require specific quantum chemical calculations.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the HOMO and LUMO energies.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

A computational study on 2,4-difluoroaniline (B146603) using DFT with the B3LYP method and a 6-311++G(d,p) basis set provides valuable data that can serve as a proxy for understanding the properties of this compound. researchgate.net The energy gap between the HOMO and LUMO for 2,4-difluoroaniline was found to be 5.2186 eV, and its chemical hardness was calculated to be 2.6093, indicating high chemical stability. researchgate.net The electrophilicity index for this molecule was determined to be 2.3371. researchgate.net

The table below presents the global reactivity descriptors for 2,4-difluoroaniline, which can be considered as a reasonable approximation for this compound.

| Descriptor | Value for 2,4-difluoroaniline |

| HOMO-LUMO Energy Gap (eV) | 5.2186 |

| Chemical Hardness (η) (eV) | 2.6093 |

| Electrophilicity Index (ω) (eV) | 2.3371 |

Source: Data adapted from a computational study on 2,4-difluoroaniline. researchgate.net

The presence of an additional bromine atom and an N-methyl group in this compound would be expected to modulate these values. The electron-donating N-methyl group would likely decrease the HOMO-LUMO gap and chemical hardness slightly, thereby increasing reactivity.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and the formation of intermolecular interactions such as hydrogen bonds.

For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvents. For instance, in a polar protic solvent like water or ethanol, the simulations would likely show the formation of hydrogen bonds between the solvent molecules and the nitrogen and fluorine atoms of the aniline derivative. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

MD simulations can also be used to explore the conformational landscape of the molecule. The rotation around the C-N bond and the orientation of the methyl group relative to the aromatic ring could be investigated. The presence of the ortho-bromo and fluoro substituents may impose steric constraints that influence the preferred conformations.

While specific MD simulation studies on this compound are not available, research on similar halogenated aromatic compounds in solution provides a framework for what to expect. These studies often focus on solvation structures and the dynamics of intermolecular interactions, which are crucial for understanding reaction mechanisms and pharmacokinetic properties.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling of reaction pathways involves the use of computational methods to map out the energetic landscape of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, it is possible to determine the activation energy of the reaction and thus predict its feasibility and rate.

A key reaction involving this compound is further N-alkylation or its synthesis via the N-methylation of 2-Bromo-4,6-difluoroaniline (B1266213). Computational modeling of the N-methylation of 2-Bromo-4,6-difluoroaniline with a methylating agent like methyl iodide would proceed through a transition state where the C-N bond is partially formed and the C-I bond is partially broken. The geometry and energy of this transition state could be calculated using DFT.

Such in silico studies can provide valuable mechanistic insights. For example, they can help to understand the role of the substituents on the aromatic ring in influencing the nucleophilicity of the nitrogen atom and the stability of the transition state. The electron-withdrawing fluorine and bromine atoms would be expected to decrease the nucleophilicity of the nitrogen, potentially increasing the activation energy for N-alkylation compared to aniline itself. The N-methyl group, being electron-donating, would have the opposite effect.

Applications and Advanced Chemical Transformations of 2 Bromo 4,6 Difluoro N Methylaniline in Complex Organic Synthesis

Application as a Building Block in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, 2-Bromo-4,6-difluoro-N-methylaniline serves as a versatile building block for the construction of complex, biologically active molecules. chemimpex.comsmolecule.com The presence of fluorine atoms is particularly significant, as their incorporation into drug candidates often leads to improved metabolic stability, bioavailability, and binding affinity. chemimpex.com

The distinct functional groups on this compound allow it to be a cornerstone in the generation of novel molecular scaffolds and diverse chemical libraries for high-throughput screening. The bromine atom is a key functional handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents. The secondary amine can be derivatized or participate in cyclization reactions to form heterocyclic systems, which are prevalent in many drug classes. This multi-faceted reactivity allows chemists to systematically modify the core structure, leading to the creation of large libraries of related compounds that can be screened for biological activity.

Table 1: Structural Features and Synthetic Utility This interactive table details the key structural components of this compound and their roles in synthetic applications.

| Structural Feature | Role in Synthesis | Potential Transformations |

|---|---|---|

| Bromine Atom | Site for metal-catalyzed cross-coupling reactions. | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings. |

| Fluorine Atoms | Modulate electronic properties and lipophilicity. | Enhance metabolic stability and binding affinity in derivatives. |

| N-methylaniline Core | Precursor for diazotization; can be acylated or alkylated. | Formation of diazonium salts for azo coupling; synthesis of amides. |

| Aromatic Ring | Can undergo electrophilic aromatic substitution. | Nitration, sulfonation, further halogenation (under specific conditions). |

The specific attributes of this compound make it an attractive starting material for targeted drug design. chemimpex.com For instance, analogous N-methylated bromoanilines have been successfully incorporated into the synthesis of potent tyrosine kinase inhibitors, which are a critical class of anti-cancer agents. nih.gov The N-methyl group can influence the potency and specificity of receptor tyrosine kinase inhibition. nih.gov By leveraging the known reactivity of this building block, medicinal chemists can design and synthesize new chemical entities aimed at specific biological targets, exploring potential treatments for oncology, inflammatory diseases, and other therapeutic areas. chemimpex.comnih.gov

Utility as an Intermediate in Agrochemical Formulations

The utility of this compound extends to the agrochemical industry, where it functions as a key intermediate in the synthesis of modern crop protection agents. chemimpex.comsmolecule.com Its structural complexity allows for the development of active ingredients with high efficacy and selectivity.

This compound is used in the formulation of next-generation herbicides and fungicides. chemimpex.commyskinrecipes.com Its structure can be strategically modified to produce molecules that target specific biochemical pathways in weeds or pathogenic fungi, while ideally having minimal impact on the crops themselves. The presence of the halogen substituents (bromine and fluorine) is crucial, as they can enhance the potency and environmental persistence of the final agrochemical product to the desired degree.

Contribution to the Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals and agrochemicals, this compound is a precursor in the synthesis of specialty chemicals, including high-performance dyes, pigments, and components for advanced materials. chemimpex.comsmolecule.com

As a derivative of aniline (B41778), this compound is a suitable precursor for the synthesis of azo dyes. chemimpex.comunb.ca The synthesis involves a two-step process known as diazotization followed by azo coupling. nih.gov

Diazotization : The primary amine of an aniline derivative reacts with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov

Azo Coupling : The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline, to form the characteristic azo (-N=N-) bond that defines this class of dyes. nih.gov

The specific substituents on the this compound ring—the bromine and fluorine atoms—would significantly influence the electronic properties of the resulting diazonium salt and, consequently, the color and lightfastness of the final azo dye. myskinrecipes.com Furthermore, its fluorinated structure makes it a candidate for creating fluorescent dyes used in biological imaging and advanced materials like organic light-emitting diodes (OLEDs). chemimpex.comsmolecule.com

Table 2: Summary of Applications This interactive table summarizes the primary industrial applications of this compound.

| Field of Application | Role of Compound | Resulting Products |

|---|---|---|

| Pharmaceuticals | Versatile building block | Novel biologically active scaffolds, kinase inhibitors. chemimpex.comnih.gov |

| Agrochemicals | Key intermediate | Herbicides, fungicides. chemimpex.comsmolecule.commyskinrecipes.com |

| Specialty Chemicals | Precursor | Azo dyes, fluorescent dyes, pigments. chemimpex.comsmolecule.comunb.ca |

| Advanced Materials | Component for synthesis | Potential use in Organic Light-Emitting Diodes (OLEDs). smolecule.com |

Monomer or Intermediate in Polymer Chemistry

While specific homopolymers of this compound are not extensively documented in the literature, its structure is highly conducive for use as a monomer or a critical intermediate in the synthesis of advanced polymers. Halogenated anilines are valuable precursors in the production of materials such as polyurethanes and polyamides. The presence of the reactive bromine atom allows for its incorporation into polymer chains via various cross-coupling polymerization reactions.

For instance, through reactions like Suzuki or Stille coupling, the bromine atom can be substituted to form carbon-carbon bonds, leading to the creation of conjugated polymers. The difluoro and N-methylamino groups would remain as pendant groups on the polymer backbone, significantly influencing the final material's properties. The fluorine atoms can enhance thermal stability, solubility in organic solvents, and modify the electronic characteristics of the polymer. The N-methylamino group can influence the polymer's basicity, hydrophilicity, and potential for post-polymerization modification. Aniline-based compounds are known to be essential in the production of polymers with desirable properties like high strength, flexibility, and resistance to heat and chemicals. Therefore, this compound serves as a promising building block for creating functional polymers with tailored electronic and physical properties for specialized applications.

Components in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells)

The molecular framework of this compound is an excellent starting point for the synthesis of materials used in organic electronics. Arylamine derivatives are fundamental components in the hole-transporting layers (HTLs) of Organic Light-Emitting Diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). These materials facilitate the efficient movement of positive charge carriers (holes) to the electrode, which is crucial for the performance of the device. nih.govresearchgate.net

The synthesis of more complex, high-performance hole-transport materials often begins with a functionalized aniline core. The bromine atom on this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of larger, conjugated systems like triarylamines, which are known for their excellent hole-transporting capabilities.

Strategies for Further Derivatization to Modulate Functional Properties

The chemical versatility of this compound allows for extensive derivatization to fine-tune its properties for specific applications. The two primary sites for modification are the bromine-substituted carbon and the N-methylamino group.

Strategic Introduction of Diverse Functional Groups via Cross-Coupling Reactions

The carbon-bromine bond is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester). nih.gov This strategy can be employed to introduce a wide variety of aryl or vinyl substituents at the 2-position, extending the π-conjugation of the molecule. This is a foundational step in building larger structures for organic electronics. researchgate.netunimib.it

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling reaction between the aryl bromide and a terminal alkyne is utilized. wikipedia.orgorganic-chemistry.org The resulting arylalkynes are important intermediates for synthesizing conjugated polymers, macrocycles, and complex heterocyclic systems. libretexts.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, replacing the bromine atom with a substituted or unsubstituted amino group. wikipedia.orglibretexts.org This is particularly useful for synthesizing complex triarylamines and other nitrogen-rich compounds that are of interest as hole-transport materials or as pharmacologically active molecules. beilstein-journals.orgrsc.orgresearchgate.net

The table below summarizes the potential cross-coupling reactions for derivatizing this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ | Aryl/Vinyl Substituted Aniline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Alkynyl Substituted Aniline |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or Cs₂CO₃ | Diaryl/Alkylaryl Amine |

Chemical Modifications of the N-Methylamino Group for Novel Architectural Design

The N-methylamino group offers another avenue for structural modification, although it is generally less reactive than the carbon-bromine bond in cross-coupling reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

One common strategy involves the acylation of the amine with acyl chlorides or anhydrides to form the corresponding amide. This transformation can be useful for several reasons. Firstly, converting the activating amino group into a less activating amido group can prevent polysubstitution during subsequent electrophilic aromatic substitution reactions. libretexts.org Secondly, the resulting amide bond can introduce new functionalities and alter the molecule's electronic properties and solubility.

Further reactions could involve using the N-methylamino group to direct ortho-lithiation, allowing for the introduction of substituents adjacent to the nitrogen. Additionally, under specific conditions, the N-methyl group itself can participate in reactions, such as cyclization with nearby functional groups introduced via cross-coupling, leading to the formation of novel heterocyclic architectures. The reactivity of the N-methylamino group can be precisely controlled by the choice of reagents and reaction conditions to achieve desired molecular designs. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4,6-difluoro-N-methylaniline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves bromination of 4,6-difluoro-N-methylaniline using reagents like (N-bromosuccinimide) under controlled conditions. Key steps include:

- Substrate Preparation : Start with 4,6-difluoro-N-methylaniline to ensure regioselectivity.

- Bromination : Use as a catalyst in at 60°C for 12 hours to achieve >90% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) removes byproducts like di-brominated analogs. Purity (>97%) is confirmed via HPLC and .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : (CDCl) shows distinct signals for aromatic protons (δ 6.8–7.2 ppm) and N-methyl groups (δ 3.0 ppm). confirms fluorine positions .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 236.0) validates molecular weight.

- HPLC : Reverse-phase C18 column (ACN/water 70:30) with UV detection at 254 nm ensures >97% purity .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, N-methyl) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents deactivate the aromatic ring, directing nucleophilic attacks to the para position relative to the N-methyl group. Kinetic studies (e.g., Suzuki-Miyaura coupling) reveal:

- Reactivity Table :

| Catalyst System | Reaction Rate (k, s) | Yield (%) |

|---|---|---|

| Pd(PPh) | 0.05 | 65 |

| Pd/AdBrettPhos | 0.12 | 92 |

- Mechanistic Insight : The N-methyl group enhances solubility in polar aprotic solvents, improving catalyst turnover .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

- Methodological Answer : Discrepancies in bromination regioselectivity arise from solvent polarity and catalyst choice. For example:

- Polar Solvents (e.g., DMF): Favor para-bromination due to stabilization of transition states.

- Non-polar Solvents (e.g., ): Promote ortho-bromination via radical pathways .

Computational DFT studies (B3LYP/6-31G*) model transition states to predict dominant pathways .

Q. What biological interactions are hypothesized for this compound derivatives?

- Methodological Answer : Fluorine and bromine enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Preliminary studies suggest:

- Enzyme Inhibition : Derivatives inhibit cytochrome P450 3A4 (IC = 12 µM) via halogen bonding with heme iron .

- Cell-Based Assays : MTT assays on cancer cell lines (e.g., HeLa) show moderate cytotoxicity (EC = 50 µM), warranting SAR optimization .

Q. How can computational modeling predict the compound’s applicability in material science?

- Methodological Answer : DFT and MD simulations assess electronic properties and self-assembly behavior:

- Bandgap Analysis : HOMO-LUMO gap (3.2 eV) indicates potential as a semiconductor dopant.

- Crystal Packing : Fluorine atoms facilitate π-π stacking, as shown in simulated XRD patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.